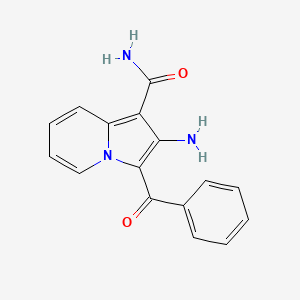

2-Amino-3-benzoylindolizine-1-carboxamide

Description

2-Amino-3-benzoylindolizine-1-carboxamide is a heterocyclic compound with the molecular formula C₂₂H₁₆ClN₃O₂ and a molecular weight of 389.84 g/mol . Its IUPAC name is 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide, featuring a benzoyl group at position 3, a 2-chlorophenyl carboxamide substituent at position 1, and an amino group at position 2. Key physicochemical properties include 3 hydrogen bond acceptors, 2 hydrogen bond donors, and a lipophilicity index (XlogP) of 5.5, indicating moderate hydrophobicity . The compound is cataloged in pharmacological databases (e.g., ChEMBL1329216, ZINC4585242), suggesting its relevance in drug discovery .

Properties

IUPAC Name |

2-amino-3-benzoylindolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-13-12(16(18)21)11-8-4-5-9-19(11)14(13)15(20)10-6-2-1-3-7-10/h1-9H,17H2,(H2,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWVOXRBNSLZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-benzoylindolizine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-benzoylindolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can modify the functional groups, leading to new derivatives with potentially different properties.

Substitution: The amino, benzoyl, and carboxamide groups can be substituted with other functional groups to create novel compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted indolizine compounds .

Scientific Research Applications

2-Amino-3-benzoylindolizine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-Amino-3-benzoylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound 2-Amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)-1-indolizinecarboxamide (RN: 904267-16-9) serves as a key structural analogue . Below is a comparative analysis:

Key Differences and Implications:

The nitro substituent increases molecular weight by ~29 g/mol, which may influence pharmacokinetics (e.g., solubility, membrane permeability) .

Hydrogen Bonding and Solubility: The analogue’s 5 hydrogen bond acceptors (vs. 3 in the target compound) could enhance polar interactions with biological targets but reduce solubility in nonpolar environments .

Lipophilicity: While the target compound’s XlogP (5.5) suggests moderate lipophilicity, the nitro group’s dual polar/nonpolar character complicates predictions for the analogue. Experimental data are needed to resolve this .

Pharmacological Considerations:

- Benzoyl vs. Nitrobenzoyl: Benzoyl derivatives are often associated with kinase inhibition (e.g., benzamide-based drugs), whereas nitro groups are common in antimicrobial and antiparasitic agents . This suggests divergent therapeutic potentials.

- Chlorophenyl Group : Both compounds retain the 2-chlorophenyl moiety, which is linked to enhanced metabolic stability and target affinity in indolizine derivatives .

Biological Activity

2-Amino-3-benzoylindolizine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an indolizine core with a benzoyl group and an amino group, characterized by the following molecular formula: CHNO. Its structure allows for interactions with various biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, suggesting its potential as a therapeutic agent against resistant infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results underscore the compound's potential in drug development, particularly in addressing antibiotic resistance.

Antitubercular Activity

The compound has also been evaluated for its antitubercular effects. In a study involving Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) variants, it exhibited promising activity.

Case Study: Antitubercular Efficacy

In vitro testing against H37Rv and MDR strains revealed that derivatives of indolizines had MIC values ranging from 4 to 64 µg/mL. The study identified enoyl-acyl carrier protein reductase (InhA) as a molecular target, highlighting the compound's mechanism of action through enzyme inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound can form hydrogen bonds with active sites on these targets, leading to inhibition and modulation of their functions.

Table 2: Proposed Molecular Targets and Mechanisms

| Target Enzyme/Protein | Mechanism of Action |

|---|---|

| Enoyl-acyl carrier protein reductase | Inhibition leading to disrupted fatty acid synthesis |

| Anthranilate phosphoribosyltransferase | Disruption of nucleotide synthesis pathways |

| COX-2 | Inhibition contributing to anti-inflammatory effects |

Case Studies in Cancer Research

Preliminary studies have indicated that the compound may also possess anticancer properties. For instance, research involving various cancer cell lines has shown that modifications to the structure can enhance cytotoxicity against specific cancer types.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that further exploration into the compound's structure-activity relationship could yield potent anticancer agents.

Q & A

Q. What is the standard protocol for synthesizing 2-Amino-3-benzoylindolizine-1-carboxamide, and what analytical techniques confirm its purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Indolizine Core Formation : Cyclization of pyridine derivatives with acetylene precursors under reflux conditions using polar aprotic solvents (e.g., DMF).

Benzoylation : Electrophilic aromatic substitution with substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) in the presence of Lewis acids like AlCl₃ .

Carboxamide Introduction : Coupling reactions using EDCI or DCC as activating agents for amide bond formation .

Analytical Validation :

- Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS).

- Structural Confirmation : ¹H/¹³C NMR for functional group analysis and X-ray crystallography for absolute configuration determination .

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H NMR : Distinct signals for indolizine protons (δ 6.8–8.2 ppm), benzoyl aromatic protons (δ 7.3–7.9 ppm), and carboxamide NH₂ (δ 5.1–5.5 ppm) .

- IR : Stretching vibrations for C=O (1690–1710 cm⁻¹) and N-H (3320–3350 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction confirms planarity of the indolizine ring and dihedral angles between substituents (e.g., 15–25° for benzoyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

Methodological Answer:

- Catalyst Screening : Palladium (e.g., Pd(OAc)₂) or copper catalysts (e.g., CuI) for cross-coupling steps, tested under inert atmospheres (N₂/Ar) to prevent oxidation .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for cyclization efficiency.

- Temperature Gradients : Reflux (110°C) vs. microwave-assisted synthesis (150°C, 30 min) to reduce reaction time .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂, DMF, 110°C | 68 | 98 |

| CuI, DMSO, 150°C | 72 | 95 |

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Structural-Activity Comparison : Analyze substituent effects (e.g., 4-chloro vs. 4-methylbenzoyl) on bioactivity using standardized assays (e.g., IC₅₀ in cancer cell lines) .

- Assay Reproducibility : Validate results across multiple cell lines (e.g., MCF-7 vs. HeLa) and control for batch-to-batch compound variability via HPLC .

- Mechanistic Studies : Use molecular docking to correlate substituent electronic profiles (Hammett σ values) with target binding affinity .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (F, Cl), electron-donating (OCH₃), or bulky groups (2,5-dimethylphenyl) at the benzoyl position .

- Bioisosteric Replacement : Replace carboxamide with sulfonamide or urea groups to assess hydrogen-bonding impacts .

Case Study : Derivatives with 4-fluorobenzoyl showed 3-fold higher antibacterial activity than 4-methyl analogs in disk diffusion assays .

Q. How can computational models validate experimental data for this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict NMR chemical shifts (<2 ppm deviation from experimental) .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibitors) and compare with crystallographic data (RMSD <1.5 Å) .

Methodological Challenges

Q. What purification techniques are recommended for isolating this compound from complex mixtures?

Methodological Answer:

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 4:1 → 1:1).

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to achieve >99% purity .

Q. How should researchers address compound instability during biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.